MAGE-1 nonapeptide

Beschreibung

Eigenschaften

IUPAC Name |

(4S)-4-amino-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H57N11O17/c1-19(46-35(62)24(42)9-10-31(57)58)34(61)48-26(14-32(59)60)40(67)52-11-3-4-29(52)38(65)51-33(20(2)54)39(66)44-16-30(56)47-25(13-22-15-43-18-45-22)36(63)50-28(17-53)37(64)49-27(41(68)69)12-21-5-7-23(55)8-6-21/h5-8,15,18-20,24-29,33,53-55H,3-4,9-14,16-17,42H2,1-2H3,(H,43,45)(H,44,66)(H,46,62)(H,47,56)(H,48,61)(H,49,64)(H,50,63)(H,51,65)(H,57,58)(H,59,60)(H,68,69)/t19-,20+,24-,25-,26-,27-,28-,29-,33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIAIURNBGXNPB-SRZPNHKFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

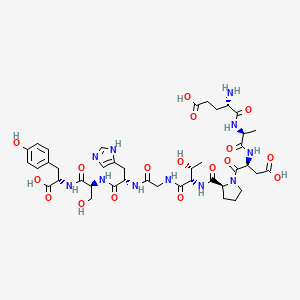

CC(C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H57N11O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

976.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Genesis of an Immunotherapy Target: A Technical Guide to the Discovery and History of the MAGE-1 Nonapeptide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the pivotal discovery and history of the MAGE-1 nonapeptide, a cornerstone in the field of cancer immunotherapy. We will explore the seminal research that led to its identification, detail the experimental methodologies employed, present key quantitative data, and visualize the fundamental biological pathways involved.

A Historical Perspective: Unveiling a Hidden Tumor Antigen

The story of the this compound begins in the early 1990s at the Ludwig Institute for Cancer Research in Brussels, Belgium. A team of dedicated scientists, spearheaded by Thierry Boon and Pierre van der Bruggen, was investigating the intriguing observation that patients' immune systems could sometimes recognize and attack their own tumors.[1] Their research focused on a melanoma patient, designated MZ2, from whom they had established a tumor cell line (MZ2-MEL) and derived autologous cytolytic T lymphocytes (CTLs) capable of killing these cancer cells.[1]

This led to the groundbreaking hypothesis that these CTLs were recognizing specific molecules, or antigens, present on the surface of the melanoma cells but not on normal cells. The quest to identify the gene encoding such an antigen culminated in the discovery of the Melanoma-Associated Antigen (MAGE) gene family.[1][2]

Through a meticulous process of genomic library screening, the researchers isolated the MAGE-1 gene.[1] They demonstrated that this gene was expressed in a significant portion of melanomas and various other tumors, yet remained silent in normal adult tissues, with the exception of the testis, an immune-privileged site.[3][4] This tumor-specific expression pattern immediately highlighted MAGE-1 as an ideal target for cancer immunotherapy.

Further investigation revealed that the actual target recognized by the CTLs was not the full MAGE-1 protein, but a small peptide fragment derived from it. This fragment, a nonapeptide with the amino acid sequence EADPTGHSY , was found to be presented on the cancer cell surface by the Major Histocompatibility Complex (MHC) class I molecule, HLA-A1.[5] This discovery, published in 1992, marked a paradigm shift in our understanding of tumor immunology and paved the way for the development of peptide-based cancer vaccines and other T-cell-based immunotherapies.[5]

Key Researchers and Institutions

The discovery of the this compound was a collaborative effort involving several key individuals and institutions:

| Key Individuals | Institution | Contribution |

| Thierry Boon | Ludwig Institute for Cancer Research, Brussels, Belgium | Led the research group that discovered the MAGE gene family and the first tumor antigens recognized by T cells. |

| Pierre van der Bruggen | Ludwig Institute for Cancer Research, Brussels, Belgium | Played a pivotal role in the identification of the MAGE-1 gene and the antigenic peptide. |

| Benoît Van den Eynde | Ludwig Institute for Cancer Research, Brussels, Belgium | Contributed to the understanding of tumor antigen presentation and immune escape mechanisms. |

Experimental Protocols: The Path to Discovery

The identification of the this compound was the result of a series of intricate and innovative experiments. Below are the detailed methodologies for the key experiments cited.

Identification of the MAGE-1 Gene

The MAGE-1 gene was identified through the screening of a cosmid genomic library.

Experimental Workflow: MAGE-1 Gene Identification

Caption: Workflow for the identification of the MAGE-1 gene.

Methodology:

-

Genomic DNA Isolation: High-molecular-weight genomic DNA was extracted from the MAGE-1 expressing melanoma cell line, MZ2-MEL.

-

Cosmid Library Construction:

-

The genomic DNA was partially digested with a restriction enzyme (e.g., Sau3AI) to generate large fragments (35-45 kb).

-

These fragments were then ligated into a cosmid vector, such as SuperCos 1.[6]

-

The ligated DNA was packaged in vitro into lambda phage particles.

-

The resulting phage particles were used to infect an E. coli host strain, creating a library of bacterial colonies, each containing a cosmid with a different fragment of the melanoma genome.

-

-

Transfection and Screening:

-

The cosmid library was divided into pools. DNA from each pool was transfected into a recipient cell line that did not express the MAGE-1 antigen and was not recognized by the anti-MAGE-1 CTLs.

-

The transfected cells were then co-cultured with the MAGE-1-specific CTL clone.

-

Pools of cosmids that conferred sensitivity to CTL-mediated lysis were identified as positive.

-

Through a process of sib-selection and further subcloning of the positive cosmid, the MAGE-1 gene was isolated and subsequently sequenced.

-

Identification of the this compound Antigen

Once the MAGE-1 gene was identified, the next step was to pinpoint the specific peptide recognized by the CTLs.

Experimental Workflow: this compound Identification

Caption: Workflow for the identification of the this compound.

Methodology:

-

Peptide Synthesis: Based on the open reading frame of the MAGE-1 gene, overlapping synthetic peptides, typically 15 amino acids in length, were synthesized.

-

CTL Recognition Assay (Chromium Release Assay):

-

An HLA-A1 positive, MAGE-1 negative target cell line was used.

-

These target cells were labeled with radioactive chromium-51 (⁵¹Cr).

-

The labeled target cells were then incubated (pulsed) with each of the synthetic peptides.

-

After washing to remove excess peptide, the peptide-pulsed target cells were co-cultured with the MAGE-1-specific CTL clone at various effector-to-target (E:T) ratios.

-

CTL-mediated lysis of the target cells results in the release of ⁵¹Cr into the culture supernatant.

-

The amount of radioactivity in the supernatant was measured using a gamma counter.

-

The percentage of specific lysis was calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

-

Peptide Identification: The peptide that resulted in the highest level of specific lysis was identified as the antigenic epitope. Through this method, the nonapeptide EADPTGHSY was confirmed as the MAGE-1 antigen recognized by the CTLs.

Quantitative Data Summary

The discovery of the this compound was supported by key quantitative data that established its biological relevance.

| Parameter | Value | Significance | Reference |

| CTL Precursor Frequency (Pre-vaccination) | ~3 x 10⁻⁷ of CD8⁺ T cells | Indicates the rarity of MAGE-1 specific T cells in unimmunized individuals. | [7] |

| CTL Precursor Frequency (Post-vaccination) | >100-fold increase | Demonstrates the immunogenicity of MAGE-1 peptide-based vaccines. | [7] |

| Half-maximal Lysis (EC₅₀) | ~5 nM | Indicates the high sensitivity of CTLs to the this compound. | |

| HLA-A1 Binding Affinity (Predicted) | High | The nonapeptide contains anchor residues that favor strong binding to the HLA-A1 molecule. | |

| Clinical Response (Peptide Vaccine Trials) | Tumor regressions observed in a minority of patients | Highlights both the potential and the challenges of MAGE-1 targeted immunotherapy. | [7][8] |

Biological Pathways

The recognition of the this compound by CTLs is a critical event in the anti-tumor immune response. This process involves a series of well-defined molecular interactions and signaling cascades.

MAGE-1 Antigen Processing and Presentation Pathway

Signaling Pathway: MAGE-1 Antigen Presentation

Caption: MAGE-1 antigen processing and presentation pathway.

The MAGE-1 protein, like other intracellular proteins, is subject to proteasomal degradation in the cytoplasm.[9] This process generates a pool of peptides, including the EADPTGHSY nonapeptide. These peptides are then transported into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP). Inside the ER, the nonapeptide is loaded onto the peptide-binding groove of a newly synthesized HLA-A1 molecule, a process facilitated by the peptide-loading complex. The stable peptide-MHC class I complex is then transported through the Golgi apparatus to the cell surface, where it is presented to CD8+ CTLs.

T-Cell Receptor Recognition and Signaling Pathway

Signaling Pathway: T-Cell Receptor Recognition of MAGE-1/HLA-A1

Caption: T-Cell receptor signaling upon recognition of the MAGE-1/HLA-A1 complex.

The specific recognition of the MAGE-1/HLA-A1 complex by the T-cell receptor (TCR) on a CD8+ CTL initiates a cascade of intracellular signaling events.[10] The CD8 co-receptor also binds to a non-polymorphic region of the HLA-A1 molecule, stabilizing the interaction. This binding leads to the activation of the tyrosine kinase Lck, which phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the associated CD3 complex. This, in turn, recruits and activates another kinase, ZAP-70.

Activated ZAP-70 phosphorylates downstream adapter proteins, including LAT and SLP-76, leading to the activation of multiple signaling pathways:

-

The PLCγ1 pathway: Leads to the generation of diacylglycerol (DAG) and inositol triphosphate (IP3), which activate the Ras-MAPK and NF-κB pathways, and induce calcium influx to activate the NFAT pathway, respectively.[11]

-

The Ras-MAPK pathway: Crucial for T-cell proliferation and differentiation.[11]

-

The NF-κB pathway: Promotes the transcription of genes involved in T-cell activation and survival.[11]

-

The NFAT pathway: Regulates the expression of cytokine genes, such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ).[10]

The culmination of these signaling events is the activation of the CTL's effector functions, including the release of cytotoxic granules (containing perforin and granzymes) to kill the tumor cell and the secretion of pro-inflammatory cytokines that further orchestrate the anti-tumor immune response.

Conclusion and Future Directions

The discovery of the this compound was a landmark achievement in cancer immunology. It provided the first definitive evidence of a tumor-specific antigen recognized by the human immune system and laid the foundation for the development of targeted immunotherapies. While early clinical trials with MAGE-1 peptide vaccines have shown modest success, the knowledge gained from this pioneering work continues to fuel the development of more sophisticated and effective cancer treatments, including adoptive T-cell therapies with engineered T-cell receptors and combination immunotherapies. The ongoing exploration of the MAGE family of antigens and the intricate dance between the immune system and cancer cells promises to yield even more powerful therapeutic strategies in the years to come.

References

- 1. A comprehensive guide to the MAGE family of ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide‐based therapeutic cancer vaccine: Current trends in clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Expression and Immunogenicity of MAGE-3 and -6 in Upper Aerodigestive Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a new MAGE gene with tumor-specific expression by representational difference analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. A monoclonal cytolytic T-lymphocyte response observed in a melanoma patient vaccinated with a tumor-specific antigenic peptide encoded by gene MAGE-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. MAGE-1 gene product is a cytoplasmic protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Signaling from T cell receptors (TCRs) and chimeric antigen receptors (CARs) on T cells - PMC [pmc.ncbi.nlm.nih.gov]

MAGE-1 Nonapeptide: A Technical Guide to Sequence, Structure, and Immunological Significance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Melanoma-Associated Antigen 1 (MAGE-1) nonapeptides, critical tumor-associated antigens that have garnered significant interest in the field of cancer immunotherapy. This document details their amino acid sequences, structural characteristics, and the immunological mechanisms by which they elicit a cytotoxic T-lymphocyte (CTL) response. The guide also includes detailed experimental protocols and quantitative data to support researchers in the development of novel cancer vaccines and T-cell based therapies.

MAGE-1 Nonapeptide Sequences and HLA Restriction

The MAGE-1 protein, encoded by the MAGEA1 gene, is a tumor-specific antigen expressed in a variety of malignancies, including melanoma, but is absent in most normal tissues, with the exception of the testis.[1] Several nonapeptide epitopes derived from the MAGE-1 protein have been identified, each restricted by a specific Human Leukocyte Antigen (HLA) class I molecule. These peptide-HLA (pMHC) complexes are recognized by CD8+ cytotoxic T-lymphocytes, which then initiate the destruction of tumor cells.

Three prominent MAGE-1 nonapeptides have been extensively characterized:

-

EADPTGHSY: This nonapeptide is presented by the HLA-A1 allele.[2]

-

SAYGEPRKL: This peptide is restricted by the HLA-Cw*1601 allele.[1]

-

KVLEYVIKV: This epitope is presented by the HLA-A2 allele.[3][4][5]

The specificity of the peptide sequence and its corresponding HLA restriction is a critical determinant for T-cell recognition and subsequent anti-tumor immunity.

Structural Insights into this compound Presentation

The three-dimensional structure of the this compound in complex with its restricting HLA molecule is crucial for its recognition by the T-cell receptor (TCR). The nonapeptide binds within the peptide-binding groove of the HLA class I molecule. Anchor residues within the peptide sequence are responsible for tethering the peptide to specific pockets within the HLA groove, providing stability to the pMHC complex.

For the EADPTGHSY peptide bound to HLA-A1, structural studies have revealed key interactions. The peptide's glutamic acid at position 1 (pGlu1), alanine at p2, aspartic acid at p3, histidine at p7, and tyrosine at p9 are accommodated within the A, B, D, E, and F pockets of the HLA-A1 binding groove, respectively.[6] This precise positioning creates a unique surface that is surveyed by TCRs.

Quantitative Analysis of this compound Interactions

The efficacy of a T-cell response against a this compound is dependent on the affinity and stability of the pMHC complex and the subsequent avidity of the TCR interaction. Quantitative measurements are essential for evaluating the immunogenic potential of these peptides.

| Peptide Sequence | HLA Allele | Assay Type | Parameter | Value | Reference |

| KVLEYVIKV | HLA-A2 | Cytotoxicity Assay | Half-maximal lysis | 10-100 nM | [3] |

| EADPTGHSY | HLA-A1 | MHC Binding Assay | IC50/Kd | Data not available in search results | |

| SAYGEPRKL | HLA-Cw1601* | MHC Binding Assay | IC50/Kd | Data not available in search results |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of MAGE-1 nonapeptides.

Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize MAGE-1 nonapeptides for use in functional assays. This protocol is based on the Fmoc/tBu strategy.[7][8][9]

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Coupling reagents (e.g., HATU, HBTU)

-

Diisopropylethylamine (DIEA)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), water, triisopropylsilane (TIS))

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by incubating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the desired Fmoc-protected amino acid (3 equivalents) with a coupling reagent (e.g., HATU, 3 equivalents) and DIEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative ninhydrin test (Kaiser test). A negative test (yellow beads) indicates complete coupling.

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF).

-

Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the nonapeptide sequence.

-

Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and air-dry. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

MHC Class I-Peptide Binding Assay

Objective: To determine the binding affinity of a this compound to its specific HLA molecule. This protocol describes a competitive fluorescence polarization assay.[10][11][12]

Materials:

-

Purified, soluble HLA class I molecules (e.g., HLA-A1, HLA-A2, HLA-Cw*1601)

-

Fluorescently labeled probe peptide with known high affinity for the HLA molecule

-

Synthesized this compound (unlabeled competitor)

-

Assay buffer (e.g., PBS with 0.05% Tween 20)

-

96-well black, flat-bottom plates

-

Fluorescence polarization plate reader

Procedure:

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of the soluble HLA molecule and the fluorescently labeled probe peptide to each well.

-

Add serial dilutions of the unlabeled this compound to the wells. Include control wells with no competitor peptide (maximum polarization) and wells with only the probe peptide (minimum polarization).

-

-

Incubation: Incubate the plate at room temperature for 24-72 hours to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition of probe peptide binding for each concentration of the this compound.

-

Plot the percentage of inhibition against the logarithm of the competitor peptide concentration.

-

Determine the IC50 value (the concentration of competitor peptide that inhibits 50% of the probe peptide binding) by fitting the data to a sigmoidal dose-response curve. The IC50 value is inversely proportional to the binding affinity.

-

Cytotoxic T-Lymphocyte (CTL) Assay

Objective: To assess the ability of this compound-specific CTLs to lyse target cells presenting the peptide. This protocol describes the chromium-51 release assay.[13][14][15][16][17]

Materials:

-

Target cells expressing the appropriate HLA allele (e.g., T2 cells for HLA-A2)

-

This compound-specific CTL effector cells

-

Sodium chromate (51Cr)

-

Complete cell culture medium

-

96-well V-bottom plates

-

Gamma counter

Procedure:

-

Target Cell Labeling:

-

Incubate the target cells with 51Cr in complete medium for 1-2 hours at 37°C to allow for uptake of the radioisotope.

-

Wash the labeled target cells multiple times with fresh medium to remove unincorporated 51Cr.

-

-

Peptide Pulsing: Incubate the labeled target cells with various concentrations of the this compound for 1 hour at 37°C.

-

CTL Co-culture:

-

In a 96-well plate, co-culture the peptide-pulsed target cells with the CTL effector cells at different effector-to-target (E:T) ratios.

-

Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with a detergent like Triton X-100).

-

-

Incubation: Incubate the plate for 4-6 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

-

Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

Data Analysis:

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Plot the percentage of specific lysis against the peptide concentration or the E:T ratio.

-

IFN-γ ELISpot Assay

Objective: To quantify the number of this compound-specific, IFN-γ-secreting T-cells.[18][19][20][21]

Materials:

-

ELISpot plate pre-coated with anti-human IFN-γ capture antibody

-

Peripheral blood mononuclear cells (PBMCs) or isolated T-cells

-

This compound

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-alkaline phosphatase (ALP) conjugate

-

BCIP/NBT substrate

-

ELISpot reader

Procedure:

-

Cell Plating: Add PBMCs or T-cells to the wells of the pre-coated ELISpot plate.

-

Stimulation: Add the this compound to the wells to stimulate antigen-specific T-cells. Include a positive control (e.g., phytohemagglutinin) and a negative control (no peptide).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Detection:

-

Wash the plate to remove the cells.

-

Add the biotinylated anti-human IFN-γ detection antibody and incubate.

-

Wash the plate and add the streptavidin-ALP conjugate.

-

Wash the plate and add the BCIP/NBT substrate. Dark spots will form at the locations of IFN-γ-secreting cells.

-

-

Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the number of spots in each well using an ELISpot reader.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in this compound recognition and its application in immunotherapy can aid in understanding and experimental design. The following diagrams were generated using the DOT language.

Caption: TCR signaling cascade initiated by MAGE-1 pMHC recognition.

References

- 1. Autologous cytolytic T lymphocytes recognize a this compound on melanomas expressing HLA-Cw*1601 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A MAGE-1 antigenic peptide recognized by human cytolytic T lymphocytes on HLA-A2 tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A MAGE-1 antigenic peptide recognized by human cytolytic T lymphocytes on HLA-A2 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A MAGE-1 antigenic peptide recognized by human cytolytic T lymphocytes on HLA-A2 tumor cells | springermedizin.de [springermedizin.de]

- 6. Conformational changes within the HLA-A1:MAGE-A1 complex induced by binding of a recombinant antibody fragment with TCR-like specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.uci.edu [chem.uci.edu]

- 10. MHC-I peptide binding activity assessed by exchange after cleavage of peptide covalently linked to β2-microglobulin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. revvity.com [revvity.com]

- 14. bitesizebio.com [bitesizebio.com]

- 15. benchchem.com [benchchem.com]

- 16. scispace.com [scispace.com]

- 17. Rutgers New Jersey Medical School [njms.rutgers.edu]

- 18. INF-gamma Release ELISpot Assay [bio-protocol.org]

- 19. INF-gamma Release ELISpot Assay [en.bio-protocol.org]

- 20. mstechno.co.jp [mstechno.co.jp]

- 21. utcd.org.tr [utcd.org.tr]

MAGE-1 Nonapeptide in Tumor Recognition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanoma-Associated Antigen 1 (MAGE-A1) is a member of the cancer-testis antigen family, characterized by its expression in various tumor types and its absence in normal tissues, with the exception of the testis. This tumor-specific expression profile makes MAGE-A1 an attractive target for cancer immunotherapy. Cytotoxic T lymphocytes (CTLs) play a crucial role in anti-tumor immunity by recognizing short peptide fragments of tumor-associated antigens, such as MAGE-A1, presented on the cell surface by Human Leukocyte Antigen (HLA) class I molecules. This guide provides an in-depth technical overview of the function of MAGE-1 nonapeptides in tumor recognition by T cells, focusing on the underlying molecular interactions, signaling pathways, and key experimental methodologies.

MAGE-1 Nonapeptides and HLA Restriction

Two primary MAGE-A1 derived nonapeptides have been extensively studied for their role in CTL recognition:

-

EADPTGHSY : This nonapeptide is presented by the HLA-A1 allele. It is one of the most well-characterized MAGE-A1 epitopes and has been a focus of immunotherapy research for HLA-A1 positive cancer patients.

-

KVLEYVIKV : This nonapeptide is presented by the HLA-A2 allele, another common HLA type. The identification of this epitope has broadened the potential patient population for MAGE-A1 targeted therapies.

These nonapeptides are generated through the proteasomal degradation of the MAGE-A1 protein within the tumor cell and are subsequently loaded onto HLA class I molecules in the endoplasmic reticulum before being transported to the cell surface for presentation to CD8+ T cells.

Quantitative Analysis of MAGE-1 Nonapeptide-Mediated T-Cell Recognition

The interaction between the this compound-HLA complex and the T-cell receptor (TCR) is a critical determinant of the anti-tumor immune response. The strength of this interaction, along with the subsequent T-cell response, can be quantified using various biophysical and functional assays.

Table 1: T-Cell Receptor (TCR) Affinity for MAGE-A1 Peptide-HLA Complex

| TCR Clone | MAGE-A1 Peptide | HLA Allele | Dissociation Constant (Kd) | Reference |

| IMA202 TCR | KVLEYVIKV | HLA-A*02:01 | 8.7 µM | [1] |

Table 2: Functional Avidity of MAGE-A1 Specific Cytotoxic T Lymphocytes (CTLs)

| CTL Clone(s) | MAGE-A1 Peptide | HLA Allele | Assay | EC50 (Peptide Concentration for Half-Maximal Response) | Reference |

| Three Human CTL Clones | KVLEYVIKV | HLA-A2 | 51Cr Release Assay | 10-100 nM | [2] |

| IMA202 TCR-expressing CD8+ T cells | KVLEYVIKV | HLA-A*02 | IFN-γ Release | 11 nM | [3] |

T-Cell Receptor Signaling Pathway in MAGE-1 Recognition

The binding of a TCR to the this compound presented by an HLA molecule on a tumor cell initiates a complex intracellular signaling cascade, leading to T-cell activation, proliferation, and effector functions such as cytokine production and cytotoxicity.

Caption: TCR signaling cascade upon this compound recognition.

Upon TCR engagement with the MAGE-1/HLA complex, the co-receptor CD8 binds to the HLA molecule, bringing the tyrosine kinase Lck into proximity of the TCR/CD3 complex. Lck then phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 chains. This phosphorylation creates docking sites for another tyrosine kinase, ZAP-70, which is subsequently phosphorylated and activated by Lck.[4][5][6]

Activated ZAP-70 phosphorylates the linker for activation of T cells (LAT), a critical scaffold protein.[4][5][6][7] Phosphorylated LAT recruits and activates several downstream signaling molecules, initiating parallel signaling pathways:

-

PLC-γ1 Pathway : Phospholipase C-gamma 1 (PLC-γ1) is recruited to phosphorylated LAT and becomes activated.[8][9][10] Activated PLC-γ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][11]

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of calcium (Ca²⁺) into the cytoplasm. The increased intracellular calcium concentration activates the phosphatase calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT).[12][13][14] Dephosphorylated NFAT translocates to the nucleus and acts as a transcription factor for genes encoding cytokines like IL-2.[12][15][16]

-

DAG activates Protein Kinase C (PKC) and the Ras-GRP1 exchange factor, which in turn activates the Ras-MAPK pathway.[3][17][18][19] This cascade leads to the activation of the transcription factor AP-1, which cooperates with NFAT to promote the transcription of immune response genes.[20] DAG also contributes to the activation of NF-κB.[8]

-

-

PI3K/Akt Pathway : Phosphorylated LAT also recruits and activates Phosphoinositide 3-kinase (PI3K).[20][21][22] PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for the serine/threonine kinase Akt.[4][23] The PI3K/Akt/mTOR pathway is crucial for T-cell proliferation, survival, and metabolic programming.[24]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of this compound-mediated tumor recognition.

Chromium (51Cr) Release Assay

This assay measures the cytotoxic activity of CTLs by quantifying the release of radioactive chromium from labeled target cells upon lysis.

Caption: Workflow for a standard Chromium-51 release assay.

Methodology:

-

Target Cell Labeling:

-

Harvest target cells (e.g., a MAGE-A1 expressing, HLA-A1 positive tumor cell line).

-

Resuspend 1 x 106 cells in 100 µL of culture medium and add 100 µCi of Na₂51CrO₄.

-

Incubate for 1-2 hours at 37°C, gently mixing every 30 minutes.

-

Wash the cells three times with 10 mL of culture medium to remove unincorporated 51Cr.

-

Resuspend the labeled target cells at a concentration of 1 x 105 cells/mL.

-

-

Co-culture:

-

Plate 100 µL of the labeled target cell suspension (10,000 cells) into each well of a 96-well round-bottom plate.

-

Add effector CTLs at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

-

Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with 1% Triton X-100).

-

Incubate the plate for 4 hours at 37°C.

-

-

Detection and Analysis:

-

Centrifuge the plate at 200 x g for 5 minutes.

-

Carefully collect 50-100 µL of the supernatant from each well.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental CPM - Spontaneous CPM) / (Maximum CPM - Spontaneous CPM)] x 100

-

Enzyme-Linked Immunospot (ELISPOT) Assay

The ELISPOT assay is a highly sensitive method to quantify the frequency of cytokine-producing cells at the single-cell level, such as IFN-γ secreting T cells upon recognition of the this compound.

Caption: Workflow for an IFN-γ ELISPOT assay.

Methodology:

-

Plate Coating:

-

Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 1 minute, then wash with sterile PBS.

-

Coat the wells with an anti-IFN-γ capture antibody (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.

-

Wash the plate and block with RPMI medium containing 10% fetal bovine serum for at least 2 hours at 37°C.

-

-

Cell Incubation:

-

Prepare effector cells (PBMCs or purified T cells) and antigen-presenting cells (APCs) such as T2 cells or dendritic cells.

-

Pulse the APCs with the this compound (e.g., 1-10 µg/mL) for 1-2 hours at 37°C.

-

Add effector cells and peptide-pulsed APCs to the coated wells. Include negative controls (effector cells with unpulsed APCs) and positive controls (e.g., PHA stimulation).

-

Incubate the plate for 18-24 hours at 37°C in a humidified incubator.

-

-

Detection:

-

Wash the plate to remove cells.

-

Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate and add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase). Incubate for 1 hour at room temperature.

-

Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for alkaline phosphatase).

-

Stop the reaction by washing with distilled water once spots have developed.

-

Air dry the plate and count the spots using an automated ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.[11][12][17][24][25]

-

HLA Stabilization Assay (T2 Assay)

This assay is used to determine the binding affinity of a peptide to a specific HLA class I molecule. It utilizes T2 cells, which are deficient in the Transporter associated with Antigen Processing (TAP), resulting in low surface expression of empty and unstable HLA class I molecules. Exogenous peptides that can bind to these HLA molecules will stabilize them and increase their surface expression, which can be detected by flow cytometry.

Methodology:

-

Cell Preparation and Peptide Incubation:

-

Culture T2 cells (expressing the HLA allele of interest, e.g., HLA-A1 or HLA-A2).

-

Wash the T2 cells and resuspend them in serum-free medium.

-

Incubate the T2 cells (e.g., 1 x 106 cells/mL) with varying concentrations of the this compound for 16-18 hours at 37°C. Include a known high-affinity peptide as a positive control and no peptide as a negative control.

-

-

Staining and Flow Cytometry:

-

Wash the cells to remove unbound peptide.

-

Stain the cells with a fluorescently labeled monoclonal antibody specific for the HLA allele being tested (e.g., anti-HLA-A1 or anti-HLA-A2).

-

Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of HLA expression.

-

-

Data Analysis:

-

An increase in MFI compared to the no-peptide control indicates that the peptide has bound to and stabilized the HLA molecule.

-

The peptide concentration that results in half-maximal MFI can be used to estimate the relative binding affinity.

-

Conclusion

The MAGE-1 nonapeptides, particularly EADPTGHSY and KVLEYVIKV, are key targets for CTL-mediated recognition of tumor cells in patients with HLA-A1 and HLA-A2 haplotypes, respectively. A thorough understanding of the quantitative aspects of TCR-pMHC interactions, the intricacies of the downstream signaling pathways, and the application of robust experimental methodologies are essential for the continued development of effective MAGE-A1 targeted immunotherapies for cancer. This guide provides a foundational technical overview to aid researchers and drug development professionals in this endeavor.

References

- 1. First-in-human dose escalation trial to evaluate the clinical safety and efficacy of an anti-MAGEA1 autologous TCR-transgenic T cell therapy in relapsed and refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A MAGE-1 antigenic peptide recognized by human cytolytic T lymphocytes on HLA-A2 tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. The role of the PI3K-AKT kinase pathway in T cell development beyond the β checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phospholipase Cγ1 is essential for T cell development, activation, and tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Linker for Activation of T Cells (LAT) Signaling Hub: From Signaling Complexes to Microclusters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LAT, the linker for activation of T cells: a bridge between T cell-specific and general signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Home [ucl.ac.uk]

- 9. Phospholipase Cγ2 plays a role in T-cell receptor signal transduction and T-cell selection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Recruitment and activation of PLCγ1 in T cells: a new insight into old domains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NFAT - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. scilit.com [scilit.com]

- 16. Revisiting the Concept of Targeting NFAT to Control T Cell Immunity and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of Ras signal transduction during T cell development and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. JCI - Ligation of the T cell receptor complex results in activation of the Ras/Raf-1/MEK/MAPK cascade in human T lymphocytes. [jci.org]

- 19. Ligation of the T cell receptor complex results in activation of the Ras/Raf-1/MEK/MAPK cascade in human T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cd-genomics.com [cd-genomics.com]

- 21. Regulation of PI-3-Kinase and Akt Signaling in T Lymphocytes and Other Cells by TNFR Family Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Role of PI3K/Akt signaling in memory CD8 T cell differentiation [frontiersin.org]

- 23. rupress.org [rupress.org]

- 24. pnas.org [pnas.org]

- 25. Negative feedback loop in T‐cell activation through MAPK‐catalyzed threonine phosphorylation of LAT | The EMBO Journal [link.springer.com]

An In-depth Technical Guide to the MAGE-1 Gene Family and Protein Expression

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to the Melanoma Antigen Gene (MAGE) Family

The Melanoma Antigen Gene (MAGE) family represents a large, highly conserved group of proteins, first identified in 1991 from a melanoma cell line recognized by autologous cytotoxic T lymphocytes.[1][2] This discovery marked the beginning of a new era in cancer immunology, introducing the concept of cancer-testis antigens (CTAs). MAGE proteins are characterized by a shared, conserved MAGE Homology Domain (MHD) of 165 to 171 amino acids.[2][3] The human MAGE family is extensive, comprising over 60 genes, which are broadly categorized into two main types based on their chromosomal location and expression patterns.[3][4][5]

-

Type I MAGEs: These are considered canonical cancer-testis antigens and include the MAGE-A, MAGE-B, and MAGE-C subfamilies.[4][6][7] Their genes are predominantly clustered on the X chromosome.[6][8][9] In healthy adults, their expression is strictly confined to immune-privileged reproductive tissues, primarily the testis and occasionally the placenta.[3][6][10] However, they are aberrantly re-expressed in a wide variety of malignant tumors.[4][6]

-

Type II MAGEs: This group includes the MAGE-D, -E, -F, -G, -H, and -L subfamilies, as well as Necdin.[3][6] Unlike Type I, their genes are not restricted to the X chromosome, and their proteins are expressed in many normal tissues throughout the body, including the brain.[3][6]

The restricted expression of Type I MAGEs in normal tissues combined with their frequent expression in tumors makes them highly attractive targets for cancer-specific immunotherapies.[10][11][12]

The MAGE-1 (MAGE-A1) Gene and Protein

MAGE-A1 (also known as MAGE-1) was the first member of the MAGE family to be identified.[2][13] The MAGEA1 gene is located on the long arm of the X chromosome in the Xq28 region.[8][9] The protein encoded by this gene is a key member of the MAGE-A subfamily and has been implicated in numerous oncogenic processes.[8][14] The promoters and first exons of the MAGE-A genes exhibit considerable variability, which suggests that this gene family can perform similar functions under different transcriptional controls.[8][9]

Regulation of MAGE-1 Gene Expression

The strict tissue-specific expression of Type I MAGE genes, including MAGE-A1, is primarily controlled by epigenetic mechanisms.[1] In normal somatic tissues, the promoters of MAGE-A genes are typically hypermethylated, leading to gene silencing.[5][6]

-

DNA Methylation: The primary silencing mechanism for MAGE-A1 in somatic cells is the methylation of CpG islands within its promoter region.[5][6] This hypermethylation prevents the binding of transcription factors, thereby inhibiting gene expression.[1] In contrast, these regions are hypomethylated in expressing tissues like the testis and in various cancer cells, leading to the gene's activation.[2][15]

-

Induction by Demethylating Agents: The expression of MAGE-A1 can be induced in MAGE-negative cancer cell lines by treatment with demethylating agents such as 5-aza-2'-deoxycytidine (decitabine).[1][6][16] This effect can be further enhanced by the use of histone deacetylase (HDAC) inhibitors like trichostatin A, indicating a coordinated epigenetic control involving both DNA methylation and histone modification.[1][6]

The process of MAGE-A1 reactivation in cancer is not merely a non-specific consequence of genomic instability but is linked to aggressive cancer hallmarks.[6]

MAGE-1 Protein Expression

Expression in Normal Tissues

Analysis of over 70 different healthy tissue types has confirmed that MAGE-A1 protein expression is highly restricted.[17] It is selectively expressed in the spermatogonia and primary spermatocytes of the testis.[3][10][17] This restricted expression pattern is a defining characteristic of cancer-testis antigens.[17]

Expression in Cancer Tissues

In contrast to its absence in normal somatic tissues, MAGE-A1 is aberrantly expressed in a significant number of cancers, often correlating with poor prognosis, increased tumor growth, and metastasis.[6][17] High levels of MAGE-A1 expression have been detected in various major tumor types, making it an ideal target for TCR-based cell therapies.[17]

Table 1: MAGE-A1 Expression in Various Cancer Types

| Cancer Type | Expression Frequency/Level | Reference(s) |

|---|---|---|

| Melanoma | 16-20% in primary tumors, increasing to 48-51% in metastases. | [2] |

| Non-Small Cell Lung Cancer (NSCLC) | Expressed in 17.3% of patients. Substantial expression detected. | [17][18] |

| Breast Cancer | Substantial expression detected. MAGE-A1 expression incidence is 50.8%. | [8][17] |

| Gastrointestinal Cancers | Substantial expression detected. | [17] |

| Urogenital Cancers | Substantial expression detected. | [17] |

| Head and Neck Carcinoma | Significant immunoreactivity observed. | [10] |

| Bladder Cancer | Significant immunoreactivity observed. | [10] |

| Ovarian Cancer | Aberrantly expressed. | [13] |

| Hepatocellular Carcinoma | Expression increases with advanced tumor stage. | [19] |

| High-Grade Astrocytomas | Expressed in 100% of anaplastic, high-grade astrocytomas. | [20] |

| Synovial Sarcomas | Intense immunoreactivity observed. |[10] |

Note: Expression frequencies can vary between studies depending on the detection method (IHC, RT-PCR) and patient cohorts.

Function and Signaling Pathways of MAGE-1

Once dismissed as passive biomarkers, MAGE proteins are now understood to be active drivers of tumorigenesis.[6] They can influence cellular signaling pathways, primarily by acting as regulators of E3 ubiquitin ligases.[6][17]

Regulation of Ubiquitination and p53

MAGE-A proteins, including MAGE-A1, can form complexes with E3 RING ubiquitin ligases.[1][5] A key interaction is with TRIM28 (also known as KAP1). MAGE-A proteins act as scaffolds, enhancing the E3 ligase activity of TRIM28, which can then target tumor suppressor proteins, such as p53, for ubiquitination and subsequent proteasomal degradation.[1] The suppression of p53-dependent apoptosis is a critical mechanism by which MAGE proteins contribute to tumor cell survival.[1][13]

Other Signaling Pathways

MAGE-A1 is involved in other critical cancer-related pathways:

-

ERK-MAPK Pathway: In melanoma, MAGE-A1 promotes proliferation and migration by activating p-C-JUN, either directly or through the ERK-MAPK signaling pathway.[14]

-

Notch Signaling: MAGE-A1 has been shown to interact with the intracellular domain of the NOTCH1 receptor (NICD1), promoting its ubiquitination and degradation, thereby negatively regulating the Notch signaling pathway.[8][19]

Experimental Protocols for MAGE-1 Analysis

Investigating MAGE-1 expression requires robust and specific methodologies. Below are detailed protocols for the key experiments used in MAGE-1 research.

Immunohistochemistry (IHC)

IHC is used to visualize the presence and localization of MAGE-A1 protein within formalin-fixed, paraffin-embedded (FFPE) tissues.[17][18][21]

Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 changes, 5 minutes each.

-

Immerse in 100% Ethanol: 2 changes, 3 minutes each.

-

Immerse in 95% Ethanol: 1 minute.

-

Immerse in 80% Ethanol: 1 minute.

-

Rinse well in distilled water for at least 5 minutes.[22]

-

-

Antigen Retrieval:

-

Immerse slides in a slide container with 10 mM Sodium Citrate buffer (pH 6.0) with 0.05% Tween 20.

-

Place the container in a steamer or water bath at 95-100°C for 30 minutes.

-

Allow slides to cool in the buffer for 30 minutes at room temperature.[22]

-

-

Peroxidase Blocking:

-

Incubate sections in 3% hydrogen peroxide in methanol for 40 minutes at room temperature to block endogenous peroxidase activity.

-

Wash slides 2 times for 5 minutes each in PBS.[22]

-

-

Blocking:

-

Use a PAP pen to draw a hydrophobic barrier around the tissue section.

-

Apply a blocking buffer (e.g., 5% normal serum from the secondary antibody host species in PBS) and incubate for 1 hour in a humidified chamber.[22]

-

-

Primary Antibody Incubation:

-

Detection:

-

Wash slides 3 times for 3 minutes each in PBS.

-

Incubate with a biotinylated secondary antibody (matching the primary antibody host) for 30 minutes at room temperature.

-

Wash slides 3 times for 3 minutes each in PBS.

-

Incubate with a streptavidin-HRP conjugate (or use a polymer-based detection system like Vector ImPRESS) for 30 minutes.[22]

-

-

Chromogen Development:

-

Wash slides 3 times for 3 minutes each in PBS.

-

Apply DAB (3,3'-Diaminobenzidine) substrate-chromogen solution and monitor the color development (brown precipitate) under a microscope.

-

Stop the reaction by immersing the slides in distilled water.[22]

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with Hematoxylin for 30 seconds to stain cell nuclei blue.

-

Rinse in water.

-

Dehydrate the sections through graded alcohols (95%, 100%) and clear in xylene.

-

Coverslip with a permanent mounting medium.[22]

-

Interpretation: MAGE-A1 protein typically shows a cytoplasmic staining pattern.[20][24] The percentage of positive tumor cells and staining intensity are scored to determine the expression level.

Western Blotting

Western blotting is used to detect and quantify MAGE-A1 protein in cell or tissue lysates.

Protocol:

-

Protein Extraction:

-

Wash cultured cells with ice-cold PBS.

-

Lyse cells in RIPA or NP40 buffer containing a protease inhibitor cocktail.[25]

-

For tissues, homogenize in lysis buffer on ice.[26]

-

Centrifuge the lysate at ~12,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[25]

-

-

SDS-PAGE:

-

Mix 20-40 µg of protein lysate with Laemmli (SDS) sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Load samples onto an SDS-polyacrylamide gel (e.g., 10-12% acrylamide). Include a pre-stained protein ladder.

-

Run the gel until the dye front reaches the bottom.[25]

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[27]

-

-

Blocking:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[26]

-

-

Antibody Incubation:

-

Incubate the membrane with a primary anti-MAGE-A1 antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[26]

-

Wash the membrane 3 times for 5 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody (matching the primary) for 1 hour at room temperature.[26]

-

-

Detection:

Reverse Transcription PCR (RT-PCR)

RT-PCR is a sensitive method used to detect the presence of MAGE-A1 mRNA in tissue samples or cells.[16][28][29] Quantitative RT-PCR (qRT-PCR) can be used to measure expression levels.

Protocol:

-

RNA Extraction:

-

Extract total RNA from fresh/frozen tissue or cultured cells using a Trizol-based method or a commercial kit (e.g., RNeasy).

-

Include a DNase treatment step to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer or Bioanalyzer.

-

-

cDNA Synthesis (Reverse Transcription):

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV RT) and oligo(dT) or random hexamer primers.

-

-

PCR Amplification:

-

For standard RT-PCR: Set up a PCR reaction containing the synthesized cDNA, MAGE-A1 specific forward and reverse primers, Taq polymerase, and dNTPs.

-

Run the PCR for 30-40 cycles.

-

Analyze the PCR product by agarose gel electrophoresis. A band of the expected size indicates MAGE-A1 expression.[30]

-

For qRT-PCR: Set up the reaction using a SYBR Green or TaqMan-based assay. Run on a real-time PCR instrument. Include a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

-

Data Analysis:

-

For standard RT-PCR, the presence or absence of a band is determined.

-

For qRT-PCR, relative expression levels are calculated using the ΔΔCt method.

-

References

- 1. mdpi.com [mdpi.com]

- 2. tmrjournals.com [tmrjournals.com]

- 3. A comprehensive guide to the MAGE family of ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Epigenetic regulation of MAGE family in human cancer progression-DNA methylation, histone modification, and non-coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The MAGE protein family and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. cancerindex.org [cancerindex.org]

- 9. MAGEA1 - Wikipedia [en.wikipedia.org]

- 10. Expression of MAGE-antigens in normal tissues and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What are MAGEA1 modulators and how do they work? [synapse.patsnap.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. videleaf.com [videleaf.com]

- 14. MAGE-A1 promotes melanoma proliferation and migration through C-JUN activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DNA hypomethylation drives changes in MAGE-A gene expression resulting in alteration of proliferative status of cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. jitc.bmj.com [jitc.bmj.com]

- 18. Clinical significance of immunohistochemical expression of cancer/testis tumor-associated antigens (MAGE-A1, MAGE-A3/4, NY-ESO-1) in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. MAGEA1 MAGE family member A1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 20. MAGE-1, a cancer/testis-antigen, expression in childhood astrocytomas as an indicator of tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. MAGE-A4 and MAGE-A1 Immunohistochemical Expression in High-grade Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. lab.moffitt.org [lab.moffitt.org]

- 23. biotium.com [biotium.com]

- 24. researchgate.net [researchgate.net]

- 25. origene.com [origene.com]

- 26. docs.abcam.com [docs.abcam.com]

- 27. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]

- 28. First-in-human dose escalation trial to evaluate the clinical safety and efficacy of an anti-MAGEA1 autologous TCR-transgenic T cell therapy in relapsed and refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

The Role of MAGE-1 Nonapeptide in Melanoma Immunology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanoma-Associated Antigen (MAGE) family represents a class of tumor-associated antigens that are typically expressed in germline cells and various types of tumors, but not in normal adult tissues.[1][2] This tumor-specific expression profile makes them highly attractive targets for cancer immunotherapy. The first member of this family, MAGE-A1 (also known as MAGE-1), was identified through the recognition of a melanoma cell line by autologous cytotoxic T lymphocytes (CTLs).[1][3] Central to this recognition is a specific nine-amino-acid peptide, or nonapeptide, derived from the MAGE-1 protein. This guide provides an in-depth technical overview of the MAGE-1 nonapeptide, its role in the anti-tumor immune response, and its application in the development of novel cancer therapies.

The this compound: A Key Target for Cytotoxic T Lymphocytes

The pivotal this compound has the amino acid sequence EADPTGHSY .[4][5][6] This peptide is generated through the intracellular processing of the MAGE-A1 protein.[7] It is then loaded onto Human Leukocyte Antigen (HLA)-A1 molecules, a specific type of Major Histocompatibility Complex (MHC) class I molecule, and presented on the surface of melanoma cells.[8][9][10] This peptide-MHC complex is the specific ligand recognized by the T-cell receptors (TCRs) of CD8+ cytotoxic T lymphocytes.[9][10] This recognition is a critical first step in initiating a targeted immune attack against MAGE-1-expressing tumor cells.[8][9]

Quantitative Data on this compound Interactions and Immunogenicity

| Parameter | Finding | Significance | Reference |

| CTL Precursor Frequency | Immunization with this compound-pulsed antigen-presenting cells (APCs) increases the frequency of circulating melanoma-reactive CTL precursors. | Demonstrates the ability of the peptide to expand a pool of tumor-specific T cells. | [5] |

| CTL Response Post-Vaccination | A study of a MAGE-3.A1 peptide vaccine (structurally similar to MAGE-1.A1) showed a more than 100-fold increase in the frequency of specific CTLs after nine vaccinations. | Provides evidence that peptide vaccination can induce a robust CTL response in cancer patients. | [11] |

| Clinical Response to MAGE-3.A1 Peptide Vaccine | In a trial of 39 melanoma patients treated with a MAGE-3.A1 peptide, 7 out of 25 who completed treatment showed significant tumor regressions. | Suggests that MAGE peptide-based therapies can lead to tangible clinical benefits in a subset of patients. | [12] |

| Antibody Response to MAGE-1 | 57% of melanoma patients immunized with a whole-cell vaccine containing MAGE-1 showed a significant enhancement of IgG antibody responses to recombinant MAGE-1 protein. | Indicates that MAGE-1 can also elicit a humoral immune response, which may contribute to anti-tumor activity. | [13] |

Experimental Protocols

A fundamental technique for assessing the efficacy of CTLs recognizing the this compound is the cytotoxicity assay. Below is a generalized protocol for a standard Chromium-51 (⁵¹Cr) release assay.

Protocol: ⁵¹Cr Release Assay for Measuring CTL Cytotoxicity

Objective: To quantify the ability of MAGE-1-specific CTLs to lyse target cells presenting the EADPTGHSY peptide.

Materials:

-

MAGE-1-specific CTL clone (effector cells).

-

HLA-A1 positive target cells (e.g., a melanoma cell line or EBV-transformed B-cells).

-

HLA-A1 negative control cells.

-

Synthetic this compound (EADPTGHSY).

-

Sodium Chromate (Na₂⁵¹CrO₄).

-

Fetal Bovine Serum (FBS).

-

RPMI-1640 medium.

-

Triton X-100 (for maximum lysis control).

-

Gamma counter.

Procedure:

-

Target Cell Preparation and Labeling:

-

Harvest target cells and resuspend at 1 x 10⁶ cells/mL in RPMI-1640 with 10% FBS.

-

Add 100 µCi of ⁵¹Cr to the cell suspension.

-

Incubate for 1-2 hours at 37°C, gently mixing every 30 minutes.

-

Wash the labeled cells three times with RPMI-1640 to remove excess ⁵¹Cr.

-

Resuspend the cells at a final concentration of 1 x 10⁵ cells/mL.

-

-

Peptide Pulsing:

-

Divide the labeled target cells into two groups.

-

To one group, add the this compound to a final concentration of 1-10 µg/mL.

-

Incubate for 1 hour at 37°C to allow peptide binding to HLA-A1 molecules. The other group serves as the unpulsed control.

-

-

Co-culture of Effector and Target Cells:

-

Plate 100 µL of the target cell suspension (1 x 10⁴ cells) into each well of a 96-well U-bottom plate.

-

Prepare serial dilutions of the effector CTLs.

-

Add 100 µL of the effector cell suspension to the wells to achieve various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

-

Prepare control wells:

-

Spontaneous Release: Target cells with medium only.

-

Maximum Release: Target cells with 2% Triton X-100.

-

-

-

Incubation and Supernatant Collection:

-

Centrifuge the plate at low speed to pellet the cells.

-

Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, centrifuge the plate again.

-

Carefully collect 100 µL of the supernatant from each well.

-

-

Quantification of ⁵¹Cr Release:

-

Measure the radioactivity (counts per minute, CPM) in the collected supernatants using a gamma counter.

-

-

Calculation of Specific Lysis:

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Visualizing Key Pathways and Workflows

Antigen Processing and Presentation Pathway

The journey of the MAGE-1 protein from its synthesis to the presentation of its nonapeptide fragment on the cell surface is a multi-step process.

Caption: Intracellular processing and presentation of the this compound.

T-Cell Receptor Signaling Cascade

The recognition of the this compound/HLA-A1 complex by a specific CTL triggers a cascade of intracellular signals, leading to T-cell activation and effector functions.

Caption: TCR signaling upon recognition of the MAGE-1/HLA-A1 complex.

Experimental Workflow for CTL Activity Assay

The logical flow of the ⁵¹Cr release assay involves several distinct stages, from preparing the components to calculating the final result.

Caption: Workflow for a Chromium-51 release cytotoxicity assay.

Role in Drug Development and Future Directions

The this compound has been a cornerstone in the development of cancer vaccines and adoptive T-cell therapies for melanoma and other MAGE-1-expressing cancers.[4][6] Therapeutic strategies include:

-

Peptide Vaccines: Directly immunizing HLA-A1 positive patients with the synthetic EADPTGHSY peptide, often with an adjuvant, to stimulate a native T-cell response.[8][9][10]

-

Dendritic Cell (DC) Vaccines: Pulsing autologous dendritic cells with the this compound ex vivo and re-infusing them into the patient.[14] These professional antigen-presenting cells can potently prime and activate CTLs.[4][6]

-

Adoptive T-Cell Therapy: Engineering a patient's T-cells to express a T-cell receptor (TCR) or Chimeric Antigen Receptor (CAR) that specifically recognizes the MAGE-1/HLA-A1 complex.[1] These modified T-cells are then expanded and infused back into the patient.

Future research is focused on enhancing the immunogenicity of MAGE-1 based therapies, overcoming tumor immune escape mechanisms, and combining these targeted approaches with other immunotherapies like checkpoint inhibitors to improve clinical outcomes for patients with melanoma.

References

- 1. mdpi.com [mdpi.com]

- 2. Peptide Vaccines in Melanoma: Chemical Approaches towards Improved Immunotherapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive guide to the MAGE family of ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Presentation of synthetic peptide antigen encoded by the MAGE-1 gene by granulocyte/macrophage-colony-stimulating-factor-cultured macrophages from HLA-A1 melanoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Presentation of synthetic peptide antigen encoded by the MAGE-1 gene by granulocyte/macrophage-colony-stimulating-factor-cultured macrophages from HLA-A1 melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antigen processing and presentation in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] A nonapeptide encoded by human gene MAGE-1 is recognized on HLA-A1 by cytolytic T lymphocytes directed against tumor antigen MZ2-E | Semantic Scholar [semanticscholar.org]

- 9. A nonapeptide encoded by human gene MAGE-1 is recognized on HLA-A1 by cytolytic T lymphocytes directed against tumor antigen MZ2-E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A monoclonal cytolytic T-lymphocyte response observed in a melanoma patient vaccinated with a tumor-specific antigenic peptide encoded by gene MAGE-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tumor regressions observed in patients with metastatic melanoma treated with an antigenic peptide encoded by gene MAGE-3 and presented by HLA-A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Melanoma patients immunized with melanoma cell vaccine induce antibody responses to recombinant MAGE-1 antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Facebook [cancer.gov]

An In-depth Technical Guide to the HLA-A1 Presentation of the MAGE-1 Nonapeptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanoma-Antigen Gene (MAGE) family of proteins represents a class of tumor-associated antigens that are typically restricted to expression in germline cells but are aberrantly re-expressed in various malignancies. This restricted expression profile makes them attractive targets for cancer immunotherapy. The MAGE-A1 protein, in particular, gives rise to a nonapeptide, EADPTGHSY, which is presented by the Human Leukocyte Antigen (HLA) class I molecule, HLA-A1.[1][2] This presentation on the surface of cancer cells allows for recognition and subsequent elimination by cytotoxic T lymphocytes (CTLs), forming a critical nexus in the anti-tumor immune response.[1][3]

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the presentation of the MAGE-A1 nonapeptide by HLA-A1. It details the antigen processing and presentation pathway, presents available quantitative data on peptide-HLA-A1 interactions, outlines key experimental protocols for studying this process, and provides visual representations of the core mechanisms.

The MAGE-A1 Nonapeptide: EADPTGHSY

The immunogenic MAGE-A1 nonapeptide has the amino acid sequence Glu-Ala-Asp-Pro-Thr-Gly-His-Ser-Tyr (EADPTGHSY).[4][5] It is derived from the MAGE-A1 protein, specifically residues 161-169.[4] The anchor residues for binding to the HLA-A1 molecule are typically at position 3 (Asp or Glu) and position 9 (Tyr), with auxiliary anchors at other positions.[5]

The Canonical MHC Class I Antigen Presentation Pathway

The presentation of the MAGE-A1 nonapeptide on the cell surface by HLA-A1 follows the well-established MHC class I antigen processing and presentation pathway. This intricate process ensures that endogenous peptides are surveyed by the immune system.

Proteasomal Degradation

The journey of the MAGE-A1 nonapeptide begins in the cytosol where the full-length MAGE-A1 protein is targeted for degradation by the proteasome. This large protein complex cleaves the protein into smaller peptide fragments of varying lengths.

Peptide Transport into the Endoplasmic Reticulum

These peptide fragments are then transported from the cytosol into the lumen of the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[6] The TAP complex has a preference for peptides of 8-16 amino acids in length.

Peptide Trimming by ER Aminopeptidases

Once inside the ER, N-terminally extended peptide precursors are further trimmed to their optimal length of 8-10 amino acids by ER aminopeptidases, ERAP1 and ERAP2.[7][8][9] This trimming process is crucial for generating the final MAGE-A1 nonapeptide that can fit into the peptide-binding groove of the HLA-A1 molecule.

Peptide Loading onto HLA-A1

The loading of the MAGE-A1 nonapeptide onto the HLA-A1 molecule is a highly regulated process facilitated by the Peptide-Loading Complex (PLC). This multi-protein complex consists of the TAP transporter, tapasin, calreticulin, and ERp57. Tapasin plays a key role by bridging the HLA-A1 heavy chain/β2-microglobulin dimer to the TAP transporter, thereby facilitating the sampling and loading of high-affinity peptides. Calreticulin and ERp57 act as chaperones, ensuring the proper folding and stability of the HLA class I molecule during this process.

Cell Surface Presentation and T-Cell Recognition

Once a stable complex of the MAGE-A1 nonapeptide and HLA-A1 is formed, it is transported from the ER, through the Golgi apparatus, to the cell surface. On the cell surface, the peptide-HLA-A1 complex is presented to circulating CD8+ cytotoxic T lymphocytes (CTLs). The T-cell receptor (TCR) on the surface of a specific CTL can then recognize this complex, leading to the activation of the CTL and the subsequent killing of the cancer cell.

Quantitative Data on MAGE-A1 Nonapeptide - HLA-A1 Interaction

| Parameter | Description | Typical Method(s) | Expected Values for Immunogenic Peptides |

| Binding Affinity (IC50/Kd) | The concentration of peptide required to inhibit the binding of a reference peptide by 50% (IC50) or the equilibrium dissociation constant (Kd). Lower values indicate higher affinity. | Fluorescence Polarization, Competition ELISA, Surface Plasmon Resonance (SPR) | IC50 < 500 nM |

| Complex Stability (t1/2) | The half-life of the peptide-HLA complex on the cell surface or in a cell-free system. Longer half-life correlates with better T-cell stimulation. | T2 Cell Stabilization Assay, Dissociation Assays | > 2 hours |

| CTL Recognition (EC50) | The concentration of peptide required to achieve 50% of the maximal CTL response (e.g., cytokine release or target cell lysis). | IFN-γ ELISPOT, Chromium Release Assay | Varies depending on the T-cell clone and assay |

Note: Specific IC50 or Kd values for the MAGE-A1 (EADPTGHSY) peptide with HLA-A1 are not consistently reported across the literature. However, its known immunogenicity suggests it falls within the high-affinity range.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to study the presentation of the MAGE-A1 nonapeptide by HLA-A1.

Peptide Binding Assay (Fluorescence Polarization)

This assay quantitatively measures the binding affinity of a peptide to a purified soluble HLA molecule.

Methodology:

-

Reagent Preparation:

-

Purified, soluble HLA-A1 molecules are prepared.

-

A high-affinity reference peptide for HLA-A1 is labeled with a fluorescent dye (e.g., FITC).

-

Serial dilutions of the unlabeled MAGE-A1 nonapeptide are prepared.

-

-

Binding Reaction:

-

A fixed concentration of soluble HLA-A1 and the fluorescently labeled reference peptide are incubated in a suitable buffer.

-

Varying concentrations of the unlabeled MAGE-A1 peptide are added to compete for binding to the HLA-A1 molecule.

-

-

Measurement:

-

The fluorescence polarization of the mixture is measured at equilibrium. The binding of the larger HLA-A1 molecule to the small fluorescent peptide causes a slower rotation and thus an increase in polarization.

-

-

Data Analysis:

-

The IC50 value is calculated, which is the concentration of the MAGE-A1 peptide that inhibits 50% of the binding of the fluorescent reference peptide.[7]

-

T2 Cell Stabilization Assay

This cell-based assay assesses the ability of a peptide to bind to and stabilize HLA class I molecules on the surface of T2 cells, which are deficient in TAP and therefore have unstable, empty HLA molecules on their surface.[10][11]

Methodology:

-

Cell Culture: T2 cells, which express HLA-A2 but can be engineered to express other HLA alleles like HLA-A1, are cultured.

-

Peptide Pulsing: T2 cells are incubated with various concentrations of the MAGE-A1 nonapeptide.

-

Stabilization: The binding of the peptide stabilizes the HLA-A1 molecules on the cell surface.

-

Staining and Analysis: The cells are stained with a fluorescently labeled antibody specific for HLA-A1. The mean fluorescence intensity (MFI) is measured by flow cytometry, which correlates with the level of stabilized HLA-A1 on the cell surface.[12]

Cytotoxic T Lymphocyte (CTL) Recognition Assays

These assays measure the ability of CTLs to recognize and respond to target cells presenting the MAGE-A1 nonapeptide.

This classic cytotoxicity assay measures the lysis of target cells by CTLs.[13][14][15]

Methodology:

-

Target Cell Preparation: Target cells (e.g., HLA-A1 positive tumor cells or peptide-pulsed T2 cells) are labeled with radioactive sodium chromate (⁵¹Cr).

-

Co-culture: The labeled target cells are co-cultured with MAGE-A1-specific CTLs at various effector-to-target ratios.

-

Cell Lysis: CTL-mediated killing of the target cells leads to the release of ⁵¹Cr into the culture supernatant.

-

Measurement: The amount of radioactivity in the supernatant is measured using a gamma counter.

-

Data Analysis: The percentage of specific lysis is calculated by comparing the radioactivity released in the presence of CTLs to the spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).

This sensitive assay quantifies the number of antigen-specific T cells based on their cytokine secretion.[16][17][18][19]

Methodology:

-

Plate Coating: A 96-well plate is coated with a capture antibody specific for Interferon-gamma (IFN-γ).

-

Cell Culture: MAGE-A1-specific T cells are co-cultured with antigen-presenting cells (APCs) pulsed with the MAGE-A1 nonapeptide in the coated wells.

-

Cytokine Capture: IFN-γ secreted by activated T cells is captured by the antibody on the plate.

-

Detection: A second, biotinylated antibody specific for IFN-γ is added, followed by a streptavidin-enzyme conjugate.

-

Spot Formation: A substrate is added that is converted by the enzyme into a colored precipitate, forming a spot at the location of each IFN-γ-secreting cell.

-

Analysis: The spots are counted, providing a measure of the frequency of antigen-specific T cells.

Conclusion

The presentation of the MAGE-A1 nonapeptide by HLA-A1 is a cornerstone of the immune response against MAGE-A1-expressing tumors. A thorough understanding of the underlying molecular mechanisms, from antigen processing to T-cell recognition, is paramount for the development of effective immunotherapies, including cancer vaccines and adoptive T-cell therapies. The experimental protocols and quantitative data outlined in this guide provide a framework for researchers and drug development professionals to investigate and harness this crucial immunological pathway in the fight against cancer. Further research to precisely quantify the binding affinity and stability of the MAGE-A1/HLA-A1 complex and to optimize methods for generating and evaluating MAGE-A1-specific T-cell responses will be instrumental in advancing this field.

References

- 1. A MAGE-A1 peptide presented to cytolytic T lymphocytes by both HLA-B35 and HLA-A1 molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-MAGE-A1 (EADPTGHSY) TCR-Like Antibody (G8), HLA-A*0101-Restricted vector - Creative Biolabs [creative-biolabs.com]

- 3. tscan.com [tscan.com]

- 4. jpt.com [jpt.com]

- 5. Conformational changes within the HLA-A1:MAGE-A1 complex induced by binding of a recombinant antibody fragment with TCR-like specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development and validation of a fluorescence polarization-based competitive peptide-binding assay for HLA-A*0201--a new tool for epitope discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trimming of MHC Class I Ligands by ERAP Aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trimming of MHC Class I Ligands by ERAP Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HLA Stabilization Assay - Creative Biolabs [creative-biolabs.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. revvity.com [revvity.com]

- 14. bitesizebio.com [bitesizebio.com]